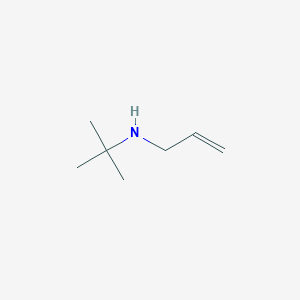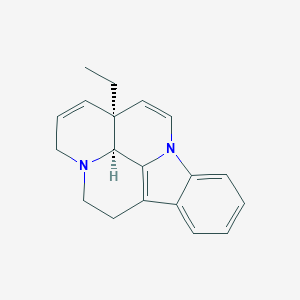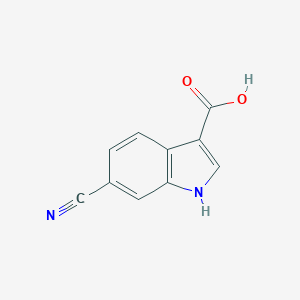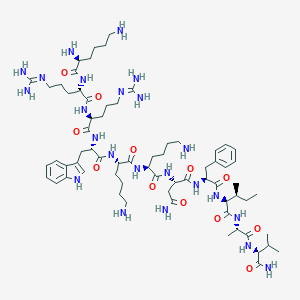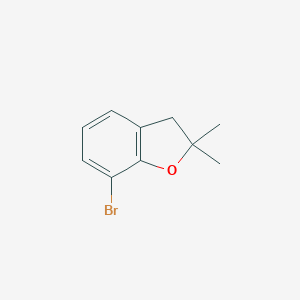
6-Cyano-2-ethyl-4-quinolone
Vue d'ensemble
Description
6-Cyano-2-ethyl-4-quinolone (CEQ) is a heterocyclic organic compound with a molecular formula of C13H10N2O. It is a yellow crystalline powder with a melting point of 174-176°C. CEQ has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 6-Cyano-2-ethyl-4-quinolone is not fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair. 6-Cyano-2-ethyl-4-quinolone has also been shown to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
6-Cyano-2-ethyl-4-quinolone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells. 6-Cyano-2-ethyl-4-quinolone has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 6-Cyano-2-ethyl-4-quinolone has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
6-Cyano-2-ethyl-4-quinolone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, 6-Cyano-2-ethyl-4-quinolone has some limitations. It is toxic and requires careful handling. It is also relatively expensive compared to other compounds.
Orientations Futures
There are several future directions for the study of 6-Cyano-2-ethyl-4-quinolone. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use as an anticancer agent. Additionally, the development of new synthesis methods for 6-Cyano-2-ethyl-4-quinolone could lead to improved yields and lower costs. Finally, further studies are needed to fully understand the mechanism of action of 6-Cyano-2-ethyl-4-quinolone.
Conclusion:
In conclusion, 6-Cyano-2-ethyl-4-quinolone is a heterocyclic organic compound with potential applications in various scientific fields. It can be synthesized using several methods, including the Skraup synthesis, Friedlander synthesis, and Hantzsch synthesis. 6-Cyano-2-ethyl-4-quinolone has been shown to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of 6-Cyano-2-ethyl-4-quinolone and to investigate its potential use as an anticancer agent.
Méthodes De Synthèse
6-Cyano-2-ethyl-4-quinolone can be synthesized using a variety of methods, including the Skraup synthesis, Friedlander synthesis, and Hantzsch synthesis. The Skraup synthesis involves the condensation of aniline and glycerol with a mixture of sulfuric acid and nitrobenzene. The Friedlander synthesis involves the reaction of aniline and a ketone in the presence of an acid catalyst. The Hantzsch synthesis involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst.
Applications De Recherche Scientifique
6-Cyano-2-ethyl-4-quinolone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 6-Cyano-2-ethyl-4-quinolone has been shown to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
2-ethyl-4-oxo-1H-quinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-9-6-12(15)10-5-8(7-13)3-4-11(10)14-9/h3-6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFGCBPFMAWMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C2=C(N1)C=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437481 | |
| Record name | 2-Ethyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-4-oxo-1H-quinoline-6-carbonitrile | |
CAS RN |
135016-07-8 | |
| Record name | 2-Ethyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




